2-(4-Aminobenzoyl)-2'-cloroacetanilida

Descripción general

Descripción

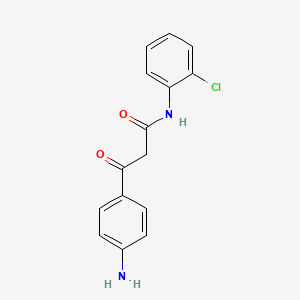

2-(4-Aminobenzoyl)-2'-chloroacetanilide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Aminobenzoyl)-2'-chloroacetanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Aminobenzoyl)-2'-chloroacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminobenzoyl)-2'-chloroacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Agente Antimicrobiano y Citotóxico

Los derivados de "2-(4-Aminobenzoyl)-2'-cloroacetanilida" se han estudiado por su potencial como agentes antimicrobianos y citotóxicos. Estos compuestos han mostrado promesa en la inhibición de Staphylococcus aureus resistente a la meticilina (MRSA) y en la demostración de una actividad antimicobacteriana moderada. Además, poseen propiedades antifúngicas de amplio espectro y han exhibido citotoxicidad contra líneas celulares de cáncer como HepG2 .

Agricultura: Desarrollo de Pesticidas

En agricultura, las propiedades antimicrobianas de los derivados de "this compound" pueden aprovecharse para desarrollar pesticidas. Estos compuestos podrían potencialmente inhibir el crecimiento de bacterias y hongos dañinos que afectan el rendimiento de los cultivos .

Procesos Industriales: Síntesis de Colorantes Azoicos

El compuesto se utiliza como intermedio en la síntesis de colorantes azoicos. Los colorantes azoicos se utilizan ampliamente para colorear textiles, cuero y alimentos. El proceso implica la condensación de ácido p-nitrobenzoico con anilina, seguido de una serie de reacciones que conducen al colorante azoico deseado .

Ciencias Ambientales: Indicador de Contaminación

Los derivados de "this compound" podrían utilizarse como indicadores de contaminación. Su capacidad para reaccionar con diversos contaminantes ambientales puede ayudar a monitorear la presencia de sustancias nocivas en los ecosistemas .

Bioquímica: Estudios de Actividad Enzimática

En bioquímica, los derivados del compuesto se utilizan para estudiar las actividades enzimáticas. Por ejemplo, pueden actuar como sustratos o inhibidores en reacciones enzimáticas, lo que ayuda a dilucidar los mecanismos de acción de diversas enzimas .

Ciencia de Materiales: Síntesis de Polímeros

"this compound" puede desempeñar un papel en la síntesis de polímeros. Sus derivados pueden incorporarse a cadenas de polímeros para alterar sus propiedades, como aumentar la estabilidad térmica o cambiar el color del material .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity . These compounds are known to interact with both Gram-positive and Gram-negative bacterial strains .

Mode of Action

Related compounds have been found to disrupt the cytoplasmic membrane and interact intracellularly . This suggests that 2-(4-Aminobenzoyl)-2’-chloroacetanilide may also function by perturbing the bacterial membrane and exerting an intracellular effect .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may interfere with essential cellular processes in bacteria, leading to their death .

Result of Action

Related compounds have been found to exhibit potent antibacterial activity, suggesting that 2-(4-aminobenzoyl)-2’-chloroacetanilide may also have similar effects .

Análisis Bioquímico

Biochemical Properties

2-(4-Aminobenzoyl)-2’-chloroacetanilide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carboxypeptidase G and pterin deaminase, which are involved in the degradation of folic acid . The interaction with these enzymes facilitates the breakdown of folic acid into its constituent parts, thereby influencing metabolic pathways related to folate metabolism. Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, which can affect their stability and function.

Molecular Mechanism

At the molecular level, 2-(4-Aminobenzoyl)-2’-chloroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, the interaction with carboxypeptidase G results in the inhibition of its enzymatic activity, thereby affecting the degradation of folic acid . Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can induce changes in gene expression by interacting with transcription factors or directly binding to DNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminobenzoyl)-2’-chloroacetanilide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 2-(4-Aminobenzoyl)-2’-chloroacetanilide can lead to cumulative changes in cellular metabolism and gene expression, which may result in altered cellular responses and functions.

Dosage Effects in Animal Models

The effects of 2-(4-Aminobenzoyl)-2’-chloroacetanilide in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low to moderate doses, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can enhance metabolic activity and improve cellular function. At high doses, the compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

2-(4-Aminobenzoyl)-2’-chloroacetanilide is involved in several metabolic pathways, particularly those related to folate metabolism. The compound interacts with enzymes such as carboxypeptidase G and pterin deaminase, which are responsible for the degradation of folic acid into its constituent parts . These interactions can influence the overall metabolic flux and levels of metabolic intermediates, thereby affecting cellular metabolism. Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins, leading to changes in the production and utilization of metabolic intermediates.

Transport and Distribution

The transport and distribution of 2-(4-Aminobenzoyl)-2’-chloroacetanilide within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also vary depending on the tissue type and the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2-(4-Aminobenzoyl)-2’-chloroacetanilide is essential for understanding its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. Once localized, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can interact with various biomolecules, including DNA, RNA, and proteins, to exert its biochemical effects. These interactions can influence cellular processes such as gene expression, signal transduction, and metabolic regulation.

Propiedades

IUPAC Name |

3-(4-aminophenyl)-N-(2-chlorophenyl)-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-3-1-2-4-13(12)18-15(20)9-14(19)10-5-7-11(17)8-6-10/h1-8H,9,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOMANFPXOETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390812 | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62253-94-5 | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)